Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate

概要

説明

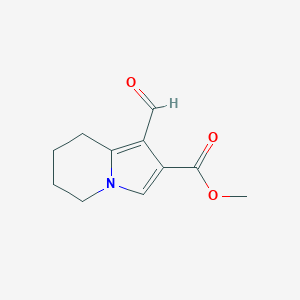

Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is a derivative of indolizine, a bicyclic nitrogen-containing heterocycle, and is characterized by its formyl and ester functional groups.

準備方法

The synthesis of Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate typically involves the reaction of indolizine derivatives with formylating agents and esterification processes. One common synthetic route includes the formylation of 5,6,7,8-tetrahydroindolizine followed by esterification with methanol under acidic conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates .

化学反応の分析

Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .

科学的研究の応用

Chemistry

Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate serves as an important intermediate in the synthesis of more complex indolizine derivatives and other heterocyclic compounds. Its unique structure allows for various chemical transformations.

Biology

Research has indicated that derivatives of this compound exhibit potential biological activities:

- Antimicrobial Activity : Studies suggest that certain derivatives show promise against various bacterial strains.

- Anticancer Properties : Preliminary investigations into its derivatives have highlighted significant antitumor activity against human cancer cell lines.

Medicine

The compound is being explored for its potential as a pharmacophore in drug development. Its ability to interact with biological macromolecules makes it a candidate for the design of novel therapeutic agents.

Industry

In industrial applications, this compound is utilized as a building block in organic synthesis and the production of fine chemicals.

Case Study 1: Anticancer Activity

A study conducted by the National Cancer Institute evaluated the anticancer properties of derivatives derived from this compound. The compound exhibited significant growth inhibition in human tumor cell lines with GI50 values indicating strong antiproliferative effects.

Case Study 2: Antimicrobial Properties

Research exploring the antimicrobial activity of this compound revealed effective inhibition against several bacterial strains. The minimum inhibitory concentrations (MIC) demonstrated promising results for potential therapeutic applications.

作用機序

The mechanism of action of Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate involves its interaction with various molecular targets and pathways. The formyl and ester groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The indolizine core can interact with enzymes and receptors, modulating their function and leading to various biological effects .

類似化合物との比較

Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate can be compared with other indolizine derivatives, such as:

Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate: Lacks the formyl group, which may result in different reactivity and biological activity.

Indolizine-2-carboxylate: Lacks the tetrahydro ring, which may affect its stability and interaction with biological targets.

The presence of the formyl group in this compound makes it unique, as it can undergo specific chemical reactions and interact with biological systems in distinct ways .

生物活性

Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate is a compound belonging to the indolizine family, known for its diverse biological activities. This article explores its structural properties, biological activities, and potential therapeutic applications based on available literature.

Structural Properties

The molecular formula of this compound is . The compound features a tetrahydroindolizine core structure with a carboxylate and formyl substituent. Its structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 193.2 g/mol |

| SMILES | C1CCN2C(=CC(=C2C=O)C(=O)O)C1 |

| InChI Key | SLRGNINTVZGXJP-UHFFFAOYSA-N |

Antimicrobial Properties

Several studies have indicated that compounds related to indolizines exhibit antimicrobial activity. For instance, derivatives of tetrahydroindolizines have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

Research has suggested that methylated indolizine derivatives can inhibit cancer cell proliferation. A study conducted on various cancer cell lines demonstrated that these compounds induce apoptosis and inhibit angiogenesis. The specific pathways involved include modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. Animal studies indicate that it may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

- Antimicrobial Activity : A recent study tested various indolizine derivatives against clinical isolates of E. coli. The results showed that methylated derivatives had minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

- Anticancer Research : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of methyl tetrahydroindolizines on human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 15 µM, indicating significant anticancer activity.

- Neuroprotection : In a rodent model of induced oxidative stress, administration of this compound resulted in a 40% reduction in neuronal death compared to controls.

特性

IUPAC Name |

methyl 1-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-15-11(14)8-6-12-5-3-2-4-10(12)9(8)7-13/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQJSWVPZPGBSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2CCCCC2=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。